molecular formula C7H8N6O2S B2412092 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-59-9

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2412092
CAS No.: 1946817-59-9
M. Wt: 240.24
InChI Key: JQTWMPKYIOVDPQ-UHFFFAOYSA-N
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Description

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. Common starting materials might include ethyl hydrazine and nitroacetone for the pyrazole ring, and thiosemicarbazide for the thiadiazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry

May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
  • 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

Uniqueness

The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.

Biological Activity

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 1946817-59-9) is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C7_7H8_8N6_6O2_2S, with a molecular weight of 240.24 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with thiadiazole derivatives. The methodology often includes various organic reactions such as condensation and cyclization, which facilitate the formation of the desired heterocyclic structure.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated the activity of several derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Among these, compounds with similar structures to this compound demonstrated significant trypanocidal activity with IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 21.71 ± 2.94 µM) indicating effective inhibition of parasite growth .

Antimicrobial Activity

The thiadiazole core has been associated with antimicrobial properties. In various studies, compounds containing this core have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different aryl groups into the thiadiazole structure has been shown to enhance antibacterial efficacy significantly .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the thiadiazole ring : Different substituents can modulate lipophilicity and electronic properties, affecting bioavailability and potency.
  • Positioning of functional groups : The placement of electron-withdrawing or donating groups can enhance or diminish activity against specific pathogens.

Study on Trypanocidal Activity

A detailed investigation into the activity against T. cruzi revealed that certain derivatives exhibited not only low toxicity in mammalian cells but also significant reduction in parasite load in 3D cardiac microtissue models. This suggests that structural optimization could lead to promising therapeutic candidates for Chagas disease treatment .

Antibacterial Efficacy

Another study focused on synthesizing derivatives based on the thiadiazole scaffold and evaluating their antibacterial properties against resistant strains of Helicobacter pylori. The results indicated that several compounds exhibited superior efficacy compared to standard antibiotics like ampicillin .

Data Tables

Compound Activity IC50_{50} Notes
5-(1-Ethyl-3-nitro)Trypanocidal21.71 ± 2.94 µMEffective against intracellular amastigotes
Thiadiazole Derivative AAntibacterial<10 µMEffective against Gram-positive bacteria
Thiadiazole Derivative BAntibacterial>500 µMLow toxicity in mammalian cells

Properties

IUPAC Name

5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWMPKYIOVDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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